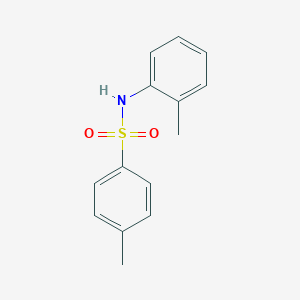
4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Vue d'ensemble
Description
“4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is a nitrogen-substituted alkyne and a highly reactive building block used for the design of a wide number of transformations .
Molecular Structure Analysis
The molecular structure of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” consists of two aromatic rings with a dihedral angle of 49.7° . In the crystal, inversion dimers linked by pairs of N-H⋯O hydrogen bonds occur .Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is 261.34 g/mol . Other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Potential : A derivative of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, a specific compound in this series exhibited significant anti-inflammatory and analgesic properties without causing liver, kidney, colon, or brain tissue damage, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Inhibition of Phospholipase A2 : Benzenesulfonamide derivatives were found to be potent inhibitors of membrane-bound phospholipase A2, which is significant for treating conditions like myocardial infarction. Some compounds in this category showed promising results in reducing myocardial infarction size in rats (Oinuma et al., 1991).
Crystal Structure Analysis : The crystal structures of derivatives of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide have been studied, revealing different supramolecular architectures, which are significant for understanding molecular interactions and properties (Rodrigues et al., 2015).
Photosensitizer for Photodynamic Therapy : A derivative of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide was synthesized and characterized, showing potential as a photosensitizer in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition : Synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibition of human carbonic anhydrase I and II isoenzymes, which are relevant in various physiological processes and diseases (Gul et al., 2016).
Antibacterial Agents : A study synthesized N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, finding them to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
ADMET Studies for Anticancer Activity : N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives were prepared and evaluated for anticancer activity. ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to develop new anticancer compounds with high selectivity (Karakuş et al., 2018).
Undergraduate Chemistry Education : A laboratory experiment was designed for undergraduate students to synthesize and characterize 4-Methyl-N-(phenylacetyl)benzenesulfonamide. This experiment introduces students to spectroscopy and catalytic reactions (Jung, 2018).
Propriétés
IUPAC Name |
4-methyl-N-(2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGNSRRMHEOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229993 | |
| Record name | p-Toluenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(2-methylphenyl)benzenesulfonamide | |
CAS RN |
80-28-4 | |
| Record name | 4-Methyl-N-(2-methylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfono-o-toluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfono-o-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfono-o-toluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(o-tolyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Toluenesulfono-o-toluidide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7JP5963WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)





![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)




![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)

